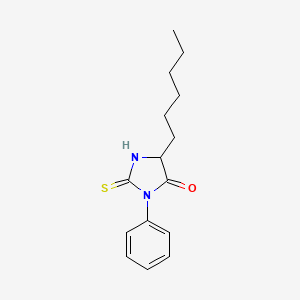

4-Imidazolidinone, 5-hexyl-3-phenyl-2-thioxo-

Descripción

The compound 4-imidazolidinone, 5-hexyl-3-phenyl-2-thioxo- is a heterocyclic molecule featuring a 4-imidazolidinone core substituted with a hexyl chain at position 5, a phenyl group at position 3, and a thioxo (C=S) group at position 2. This structure is significant in medicinal chemistry due to the bioactivity of imidazolidinones, including anticancer, antimicrobial, and enzyme-inhibitory properties . The compound is synthesized via a one-pot reaction using S-amino acids and phenylisothiocyanate in Et₃N/DMF-H₂O, offering a straightforward route with moderate to high yields .

Propiedades

Número CAS |

31364-93-9 |

|---|---|

Fórmula molecular |

C15H20N2OS |

Peso molecular |

276.4 g/mol |

Nombre IUPAC |

5-hexyl-3-phenyl-2-sulfanylideneimidazolidin-4-one |

InChI |

InChI=1S/C15H20N2OS/c1-2-3-4-8-11-13-14(18)17(15(19)16-13)12-9-6-5-7-10-12/h5-7,9-10,13H,2-4,8,11H2,1H3,(H,16,19) |

Clave InChI |

PVKFHMYHOHHPAJ-UHFFFAOYSA-N |

SMILES canónico |

CCCCCCC1C(=O)N(C(=S)N1)C2=CC=CC=C2 |

Origen del producto |

United States |

Métodos De Preparación

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of 4-Imidazolidinone, 5-hexyl-3-phenyl-2-thioxo- generally involves the construction of the imidazolidinone ring system bearing a thioxo group (C=S) at position 2, with appropriate substitution at positions 3 and 5. The key synthetic steps include:

- Formation of the thioxo-imidazolidinone core via cyclization of suitable diamine and thiocarbonyl precursors.

- Introduction of the phenyl group at position 3, often through condensation or substitution reactions.

- Installation of the hexyl substituent at position 5, commonly via alkylation reactions.

Specific Synthetic Routes

Cyclization of Thiosemicarbazides or Thioureas

One common approach involves the condensation of phenyl-substituted thioureas or thiosemicarbazides with appropriate aldehydes or ketones bearing hexyl substituents, followed by cyclization to form the imidazolidinone ring with a thioxo group at C2.

- The reaction typically proceeds in hydroxylic solvents such as methanol, ethanol, or isopropanol.

- Temperatures range from ambient (24°C) to reflux (~100°C).

- Evolution of hydrogen sulfide (H2S) gas is often observed, indicating thioxo group formation.

- Amines such as hydroxylamine or N-methylhydroxylamine can be used to modify the substituents on the ring nitrogen atoms.

This method is supported by the general procedures described in patent CA2039056C, where condensation of thione precursors with amines in hydroxylic solvents yields thiazolidinone, oxazolidinone, and imidazolidinone derivatives with thioxo functionalities.

Alkylation of Imidazolidinone Precursors

Another method involves alkylation of preformed imidazolidinone or imidazolidinedione intermediates at the 5-position with alkyl halides such as 1-bromohexane or 1-iodohexane.

- Sodium hydride (NaH) in oil is used as a strong base to deprotonate the nitrogen or carbon sites.

- The reaction is typically carried out in polar aprotic solvents like dimethylformamide (DMF).

- Reaction temperatures vary from 0°C to 50°C, with reaction times ranging from 15 minutes to 18 hours.

- Chromatographic purification on silica gel with eluents such as methylene chloride-acetone mixtures is employed to isolate the desired products.

This method is exemplified in patent US5411981A, where various alkylations of imidazolidinone derivatives are described, including reactions with alkyl bromides and iodides to introduce alkyl chains such as hexyl groups at specific positions.

Condensation with Benzylidene or Phenyl Derivatives

The phenyl substituent at position 3 can be introduced via condensation of the imidazolidinone ring with benzylidene derivatives or by starting with phenyl-substituted thioureas.

- The condensation often involves benzylidene compounds derived from 3,5-di-tert-butyl-4-hydroxyphenylmethylene derivatives.

- The reaction conditions are similar to those described for thione condensation, with hydroxylic solvents and moderate heating.

- The process may involve formation of imine intermediates, which cyclize to the imidazolidinone ring.

This approach is detailed in CA2039056C, where benzylidene derivatives are synthesized and then converted into thioxo-imidazolidinone analogs.

Summary of Key Preparation Parameters

| Step | Reagents/Precursors | Solvent | Temperature (°C) | Time | Notes |

|---|---|---|---|---|---|

| Thione condensation | Phenyl thiourea + hexyl aldehyde/ketone | Methanol/Ethanol | 24-100 | Several hours | H2S evolution; hydroxylic solvent required |

| Alkylation | Imidazolidinone + 1-bromohexane | DMF | 0-50 | 15 min - 18 h | NaH base; inert atmosphere recommended |

| Benzylidene condensation | Benzylidene derivatives + thione precursor | Methanol/Ethanol | 24-100 | Several hours | Formation of imine intermediates |

| Purification | Silica gel chromatography | Methylene chloride/acetone | Ambient | Variable | Eluent ratios adjusted per compound |

Research Findings and Observations

- The condensation of thione precursors with amines in hydroxylic solvents is a reliable method for introducing the thioxo group at C2 of the imidazolidinone ring, with moderate to good yields.

- Alkylation reactions using sodium hydride and alkyl halides allow for selective introduction of alkyl groups such as hexyl at the 5-position, with reaction conditions optimized to minimize side reactions and maximize yield.

- The phenyl substituent at position 3 is generally introduced via phenyl-substituted thiourea precursors or benzylidene condensation, which provides structural diversity and potential for further functionalization.

- Chromatographic purification is essential for isolating pure compounds, with solvent systems tailored to the polarity and solubility of the target molecules.

- Reaction monitoring by melting point determination and chromatographic techniques ensures product identity and purity.

Análisis De Reacciones Químicas

Types of Reactions

Pth-DL-alpha-aminocaprylic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert it into its reduced forms.

Substitution: It can undergo substitution reactions where the phenylthiohydantoin group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Substitution reactions often involve nucleophiles like amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions include various derivatives of Pth-DL-alpha-aminocaprylic acid, such as oxo derivatives, reduced forms, and substituted compounds with different functional groups.

Aplicaciones Científicas De Investigación

Research indicates that 4-Imidazolidinone, 5-hexyl-3-phenyl-2-thioxo- exhibits several biological activities:

- Enzyme Inhibition : The compound has shown potential as an inhibitor in various biochemical pathways, particularly through its interaction with enzymes and receptors. This makes it a candidate for drug development targeting specific metabolic pathways.

- Antimicrobial Properties : Preliminary studies suggest antimicrobial activity, indicating potential applications in treating infections.

- Protein Sequencing : It is utilized in protein sequencing methodologies like Edman degradation, which is critical for identifying amino acid sequences in proteins.

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial properties of 4-Imidazolidinone, 5-hexyl-3-phenyl-2-thioxo-. The compound was tested against various bacterial strains, demonstrating significant inhibitory effects. This research supports its potential use as a new antimicrobial agent in clinical settings.

Case Study 2: Enzyme Interaction Studies

Research focused on the binding affinity of 4-Imidazolidinone to specific enzymes involved in metabolic pathways. The findings revealed that the compound interacts effectively with these enzymes, suggesting its utility in developing enzyme inhibitors for therapeutic purposes.

Mecanismo De Acción

The mechanism of action of Pth-DL-alpha-aminocaprylic acid involves its interaction with specific molecular targets. In protein sequencing, it reacts with the N-terminal amino acid of a peptide, forming a stable phenylthiohydantoin derivative. This reaction allows for the sequential identification of amino acids in the peptide chain. The compound’s effects are mediated through its ability to form covalent bonds with amino groups, facilitating the analysis of protein structures.

Comparación Con Compuestos Similares

Alternative Methods for 4-Imidazolidinones

- Double Michael Addition: Ethynyl benziodoxolones (EBX) react with diamides to form cis-2,5-disubstituted 4-imidazolidinones under mild basic conditions. Notably, phenyl- or butyl-substituted EBX reagents fail to form the desired products, highlighting the sensitivity of the reaction to substituents .

- Aldehyde-Ketone Condensation : Traditional methods require strong acids or high temperatures, limiting their applicability compared to newer approaches .

- Knovenagel Condensation: Used for thioxothiazolidin-4-ones, this method involves aromatic amines and bis(carboxymethyl) trithiocarbonate, followed by indole-carbaldehyde condensation .

Structural and Functional Comparisons

Substituent Effects on Reactivity and Properties

Thioxo Group Impact

The 2-thioxo group is critical for hydrogen bonding and metal coordination, influencing both reactivity (e.g., Michael addition) and bioactivity. For example, thioxo-containing compounds show enhanced antiproliferative effects in colorectal cancer cells via ROS-mediated apoptosis .

Physicochemical Properties

| Property | 5-Hexyl-3-phenyl-2-thioxo- | 5-Hydroxymethyl-3-phenyl-2-thioxo- | 5-(3-Furanylmethylene)-3-methyl-2-thioxo- |

|---|---|---|---|

| Molecular Formula | C₁₅H₂₀N₂OS | C₁₀H₁₀N₂O₂S | C₉H₈N₂O₂S |

| Molecular Weight (g/mol) | 276.40 | 222.26 | 224.24 |

| logP (Predicted) | ~4.2 | ~1.8 | ~2.5 |

| Solubility | Low (lipophilic) | Moderate (polar substituent) | Low to moderate |

Derivatization Potential

The hexyl chain offers a site for functionalization, such as oxidation to carboxylic acids or cross-coupling reactions. This contrasts with hydroxymethyl derivatives, which are more amenable to solvolysis or esterification .

Actividad Biológica

4-Imidazolidinone, 5-hexyl-3-phenyl-2-thioxo- is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the compound's biological activity, including its mechanisms of action, efficacy against various cancer cell lines, and other therapeutic potentials.

- Chemical Name : 4-Imidazolidinone, 5-hexyl-3-phenyl-2-thioxo-

- CAS Number : 66359-13-5

- Molecular Formula : C16H19N3OS

- Molecular Weight : 303.41 g/mol

Biological Activity Overview

Research indicates that 4-Imidazolidinone derivatives exhibit a range of biological activities, including:

- Anticancer Activity : Several studies have demonstrated the compound's ability to inhibit cancer cell proliferation.

- Antimicrobial Properties : The compound has shown effectiveness against various bacterial and fungal strains.

- Enzyme Inhibition : It acts as an inhibitor in specific enzymatic pathways relevant to cancer progression.

The anticancer effects of 4-Imidazolidinone, 5-hexyl-3-phenyl-2-thioxo- are attributed to its ability to induce apoptosis in cancer cells through:

- Activation of the mitochondrial-dependent apoptotic pathway.

- Upregulation of pro-apoptotic factors such as Bax and downregulation of anti-apoptotic factors like Bcl-2.

Efficacy Against Cancer Cell Lines

A series of studies have evaluated the compound against various cancer cell lines using the MTT assay to determine cell viability and IC50 values. Below is a summary table of findings:

| Cell Line | IC50 (µM) | Observations |

|---|---|---|

| HeLa (Cervical Cancer) | 15 | Significant inhibition of cell growth |

| HCT116 (Colorectal) | 10 | Induced apoptosis and increased ROS production |

| U87 (Glioblastoma) | 12 | Moderate cytotoxicity observed |

| Hep3B (Hepatoma) | >50 | Minimal activity noted |

These results suggest that while the compound is particularly effective against cervical and colorectal cancer cells, its efficacy varies significantly across different types of cancer.

Antimicrobial Activity

In addition to its anticancer properties, research has indicated that 4-Imidazolidinone derivatives possess antimicrobial activity. The following table summarizes findings from studies evaluating its effectiveness against various pathogens:

| Pathogen | Minimum Inhibitory Concentration (MIC) | Activity Type |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | Bactericidal |

| Escherichia coli | 64 µg/mL | Bacteriostatic |

| Candida albicans | 16 µg/mL | Fungicidal |

These results highlight the compound's potential as a broad-spectrum antimicrobial agent.

Case Studies and Research Findings

-

Case Study on Prostate Cancer :

A study investigated a series of imidazolidinone derivatives for their activity against prostate cancer cells. The results indicated that certain derivatives exhibited significant cytotoxicity with IC50 values comparable to established chemotherapeutics . -

Mechanistic Insights :

Research into the molecular mechanisms revealed that compounds derived from the imidazolidinone scaffold can inhibit key regulatory proteins involved in tumor progression, such as MDM2, leading to stabilization of p53 and subsequent apoptosis in cancer cells . -

Comparative Studies :

Comparative studies with other imidazolidinones have shown that modifications in the side chains significantly affect biological activity, suggesting a structure–activity relationship (SAR) that could guide future drug design .

Q & A

Q. What are the optimal synthetic routes for preparing 4-imidazolidinone derivatives with a 5-hexyl-3-phenyl-2-thioxo substitution, and how do reaction conditions influence yield?

A robust method involves reacting S-amino acids with phenylisothiocyanate in a mixed solvent system (e.g., Et₃N/DMF-H₂O) to form the thioxoimidazolidinone core. The hexyl substituent can be introduced via alkylation or condensation reactions. Yield optimization requires precise control of temperature, solvent polarity, and stoichiometry of reagents like hydrazine derivatives or thiourea .

Q. Which spectroscopic and computational techniques are most effective for confirming the structure of 5-hexyl-3-phenyl-2-thioxo-4-imidazolidinone?

Key techniques include:

- FT-IR : To identify thioxo (C=S) and carbonyl (C=O) stretching vibrations.

- NMR (¹H/¹³C) : For resolving phenyl, hexyl, and imidazolidinone ring protons/carbons.

- DFT calculations : To validate experimental spectral data and predict electronic properties . Predicted physicochemical properties (e.g., boiling point, density) from computational models should be cross-checked with experimental measurements .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the modification of 5-hexyl-3-phenyl-2-thioxo-4-imidazolidinone for enhanced biological activity?

SAR analysis reveals that:

- Hexyl chain length : Longer alkyl chains may improve lipophilicity and membrane permeability.

- Phenyl substitution : Electron-withdrawing groups on the phenyl ring can modulate electronic effects, altering binding affinity. Comparative studies with analogs (e.g., pyrazole or thiazole derivatives) highlight the importance of the thioxo group in interactions with biological targets .

Q. What computational strategies are employed to optimize the synthesis and reactivity of 4-imidazolidinone derivatives?

Quantum chemical reaction path searches and machine learning-driven parameter optimization (e.g., ICReDD’s approach) reduce trial-and-error experimentation. These methods predict transition states, solvent effects, and regioselectivity, enabling targeted modifications to the imidazolidinone core .

Q. How should researchers address contradictions between experimental and computational data (e.g., pKa, boiling point) for this compound?

Discrepancies in predicted vs. observed properties (e.g., pKa ± 0.40 ) may arise from solvent effects or approximations in computational models. Validate predictions using:

- Experimental titration for pKa determination.

- Thermogravimetric analysis (TGA) for boiling point verification. Refine computational parameters (e.g., solvation models) iteratively to improve accuracy .

Q. What methodologies are used to investigate the interaction of 5-hexyl-3-phenyl-2-thioxo-4-imidazolidinone with biological targets?

- Molecular docking : To predict binding modes with enzymes/receptors (e.g., cyclooxygenase for anti-inflammatory activity).

- Isothermal titration calorimetry (ITC) : Quantifies binding thermodynamics.

- In vitro assays : Measure inhibition constants (Ki) or IC₅₀ values to correlate structural features with activity .

Methodological Considerations

- Synthesis : Prioritize regioselective methods to avoid byproducts from competing nucleophilic sites .

- Characterization : Combine X-ray crystallography with DFT-optimized geometries for unambiguous structural confirmation .

- Data Validation : Use multi-technique approaches (e.g., HPLC purity checks alongside NMR) to resolve ambiguous results .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.